molecular formula C10H14ClN3O3 B11722979 Methyl 4-guanidino-2-methoxybenzoate hydrochloride

Methyl 4-guanidino-2-methoxybenzoate hydrochloride

Cat. No.: B11722979
M. Wt: 259.69 g/mol
InChI Key: CPXOBCDOVSGADW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-guanidino-2-methoxybenzoate hydrochloride typically involves the reaction of 4-guanidino-2-methoxybenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, followed by purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-guanidino-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Methyl 4-guanidino-2-methoxybenzoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-guanidino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-guanidino-2-methoxybenzoate hydrochloride is unique due to the presence of both the guanidino and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds lacking these functional groups .

Properties

Molecular Formula

C10H14ClN3O3

Molecular Weight

259.69 g/mol

IUPAC Name

methyl 4-(diaminomethylideneamino)-2-methoxybenzoate;hydrochloride

InChI

InChI=1S/C10H13N3O3.ClH/c1-15-8-5-6(13-10(11)12)3-4-7(8)9(14)16-2;/h3-5H,1-2H3,(H4,11,12,13);1H

InChI Key

CPXOBCDOVSGADW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=C(N)N)C(=O)OC.Cl

Origin of Product

United States

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